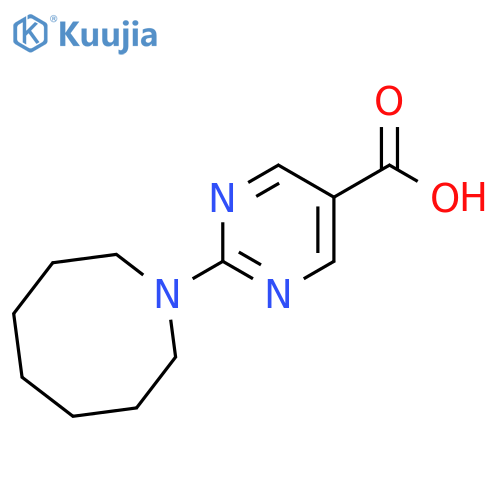

Cas no 1710661-72-5 (2-Azocan-1-yl-pyrimidine-5-carboxylic acid)

1710661-72-5 structure

商品名:2-Azocan-1-yl-pyrimidine-5-carboxylic acid

CAS番号:1710661-72-5

MF:C12H17N3O2

メガワット:235.282282590866

CID:5220479

2-Azocan-1-yl-pyrimidine-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Azocan-1-yl-pyrimidine-5-carboxylic acid

- 5-Pyrimidinecarboxylic acid, 2-(hexahydro-1(2H)-azocinyl)-

-

- インチ: 1S/C12H17N3O2/c16-11(17)10-8-13-12(14-9-10)15-6-4-2-1-3-5-7-15/h8-9H,1-7H2,(H,16,17)

- InChIKey: VMGFGTLETAKVMA-UHFFFAOYSA-N

- ほほえんだ: C1(N2CCCCCCC2)=NC=C(C(O)=O)C=N1

2-Azocan-1-yl-pyrimidine-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM510338-1g |

2-(Azocan-1-yl)pyrimidine-5-carboxylicacid |

1710661-72-5 | 97% | 1g |

$764 | 2023-02-02 |

2-Azocan-1-yl-pyrimidine-5-carboxylic acid 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

1710661-72-5 (2-Azocan-1-yl-pyrimidine-5-carboxylic acid) 関連製品

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量